2-azido-N-(2-ethoxyphenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyphenylamine with chloroacetyl chloride to form N-(2-ethoxyphenyl)chloroacetamide, which is then treated with sodium azide to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane and temperatures maintained at room temperature to slightly elevated levels .
Chemical Reactions Analysis
2-azido-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include amines and triazoles .
Scientific Research Applications
2-azido-N-(2-ethoxyphenyl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool for studying protein interactions and modifications.
Chemical Biology: The compound is employed in the synthesis of bioorthogonal probes for labeling and detecting biomolecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-ethoxyphenyl)acetamide involves its ability to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The azido group is particularly reactive in these contexts, allowing for the selective labeling and detection of biomolecules . The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .
Comparison with Similar Compounds
2-azido-N-(2-ethoxyphenyl)acetamide can be compared with other azido-containing compounds, such as:
2-azidoacetamide: Similar in structure but lacks the ethoxyphenyl group, making it less specific for certain applications.
2-azido-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
2-azido-N-(2-phenyl)acetamide: Lacks the ethoxy group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and selectivity for various research applications .
Properties
IUPAC Name |
2-azido-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9-6-4-3-5-8(9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUQVOMXIBPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294683 | |
Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160748-15-1 | |
Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160748-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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